N-(3-fluoro-4-methylphenyl)-N'-[4-(1H-indol-2-yl)phenyl]urea
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Overview
Description
N-(3-fluoro-4-methylphenyl)-N’-[4-(1H-indol-2-yl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-N’-[4-(1H-indol-2-yl)phenyl]urea typically involves the reaction of 3-fluoro-4-methylaniline with 4-(1H-indol-2-yl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-N’-[4-(1H-indol-2-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro and indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding nitro or carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving urea derivatives.
Medicine: Potential therapeutic agent for conditions such as cancer, inflammation, or neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-N’-[4-(1H-indol-2-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-N’-[4-(1H-indol-2-yl)phenyl]urea
- N-(3-fluoro-4-methylphenyl)-N’-[4-(1H-indol-2-yl)phenyl]thiourea
- N-(3-fluoro-4-methylphenyl)-N’-[4-(1H-indol-2-yl)phenyl]carbamate
Uniqueness
N-(3-fluoro-4-methylphenyl)-N’-[4-(1H-indol-2-yl)phenyl]urea is unique due to the presence of both fluoro and indole moieties, which can confer specific biological activities and chemical reactivity. The combination of these functional groups can enhance the compound’s ability to interact with diverse biological targets, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
8-chloro-2-[(4-fluorophenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O/c20-13-3-6-17-15(9-13)19(24)16-11-23(8-7-18(16)22-17)10-12-1-4-14(21)5-2-12/h1-6,9H,7-8,10-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBXGUYEIVKOQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C(C2=O)C=C(C=C3)Cl)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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